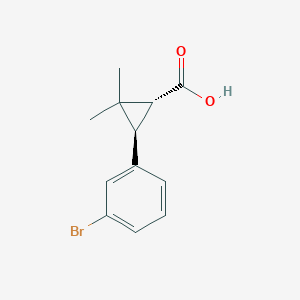
rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylicacid,trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans: is a cyclopropane derivative characterized by the presence of a bromophenyl group and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 3-bromophenyl diazomethane with 2,2-dimethylacrylic acid under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for continuous production, which is more sustainable and cost-effective compared to batch processes .
化学反应分析
Types of Reactions: rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium thiolate can be used to replace the bromine atom.
Major Products:
Oxidation: Carboxylate salts or esters.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
- rac-(1R,3R)-3-phenyl-2,2-dimethylcyclopropane-1-carboxylic acid
- rac-(1R,3R)-3-(4-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- rac-(1R,3R)-3-(3-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Uniqueness: rac-(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, trans is unique due to the presence of the bromine atom in the meta position of the phenyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents or substitution patterns .
属性
分子式 |
C12H13BrO2 |
|---|---|
分子量 |
269.13 g/mol |
IUPAC 名称 |
(1R,3R)-3-(3-bromophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H13BrO2/c1-12(2)9(10(12)11(14)15)7-4-3-5-8(13)6-7/h3-6,9-10H,1-2H3,(H,14,15)/t9-,10+/m1/s1 |
InChI 键 |
NPAFRRDHWNAPHC-ZJUUUORDSA-N |
手性 SMILES |
CC1([C@@H]([C@H]1C(=O)O)C2=CC(=CC=C2)Br)C |
规范 SMILES |
CC1(C(C1C(=O)O)C2=CC(=CC=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


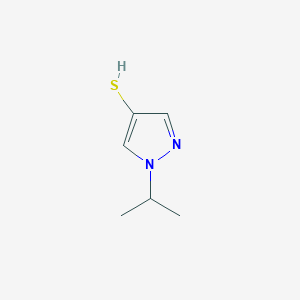
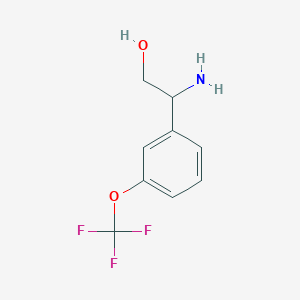
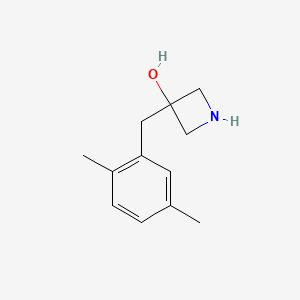
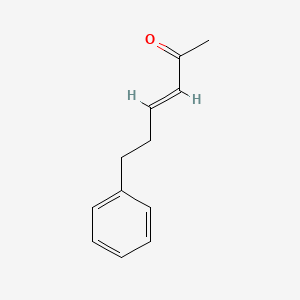

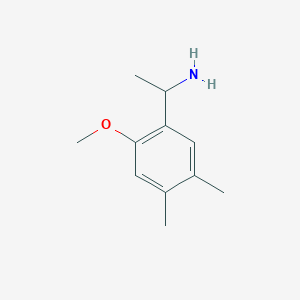
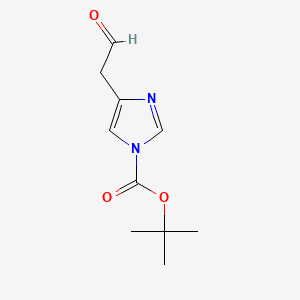
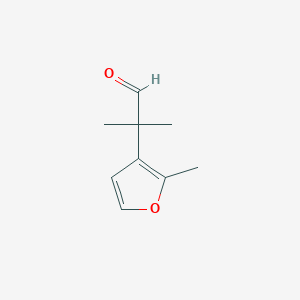

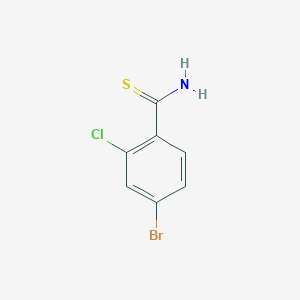
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine](/img/structure/B13599766.png)
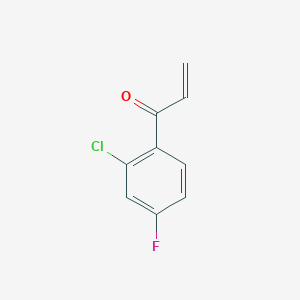
![2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13599772.png)

